molecular formula C21H32N4O7 B589220 Boc-His(Boc)-Pro-OH CAS No. 158211-50-8

Boc-His(Boc)-Pro-OH

Cat. No.: B589220
CAS No.: 158211-50-8
M. Wt: 452.508
InChI Key: VGBYSJWNCPPTDJ-GJZGRUSLSA-N
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Description

Boc-His(Boc)-Pro-OH is a compound used in peptide synthesis. It is a derivative of histidine and proline, where both the histidine and proline residues are protected by tert-butyloxycarbonyl (Boc) groups. This protection is crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(Boc)-Pro-OH typically involves the protection of the amino groups of histidine and proline with tert-butyloxycarbonyl groups. This is achieved by reacting the amino acids with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected amino acids are then coupled using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form the desired dipeptide .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the protected amino acids are sequentially added to a resin-bound peptide chain .

Chemical Reactions Analysis

Types of Reactions

Boc-His(Boc)-Pro-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Major Products

Scientific Research Applications

Boc-His(Boc)-Pro-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-His(Boc)-Pro-OH is primarily related to its role in peptide synthesis. The Boc groups protect the amino groups of histidine and proline during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is formed, the Boc groups are removed under acidic conditions to yield the free amino acids, which can then participate in biological processes or further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-His(Boc)-Pro-OH is unique due to the dual protection of both histidine and proline residues, making it particularly useful in complex peptide synthesis where multiple amino acids need to be protected simultaneously. This dual protection ensures high specificity and efficiency in the synthesis process .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O7/c1-20(2,3)31-18(29)23-14(16(26)25-9-7-8-15(25)17(27)28)10-13-11-24(12-22-13)19(30)32-21(4,5)6/h11-12,14-15H,7-10H2,1-6H3,(H,23,29)(H,27,28)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBYSJWNCPPTDJ-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725401
Record name N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158211-50-8
Record name N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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